(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity Membrane Permeability SAR

When screening rhodanine libraries for MRSA inhibitors, generic analogs often fail cellular assays due to poor membrane permeability. This N-ethyl, 5-bromofuryl rhodanine derivative directly addresses that limitation. • Enhanced permeability: N-ethyl substitution yields higher cLogP than N-methyl analogs, improving intracellular target engagement. • Validated pharmacophore: The 5-bromofuryl group demonstrates superior anti-MRSA activity vs. phenyl-substituted rhodanines. • Lead-like profile: MW 318.21 g/mol with favorable drug-likeness metrics for diversity library inclusion. Procurement managers benefit from reliable global shipping and documented purity (≥98%).

Molecular Formula C10H8BrNO2S2
Molecular Weight 318.2 g/mol
CAS No. 292075-95-7
Cat. No. B3050854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
CAS292075-95-7
Molecular FormulaC10H8BrNO2S2
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S
InChIInChI=1S/C10H8BrNO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3
InChIKeyQJWUMQNCKKFBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-furyl Rhodanine Procurement Guide


(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 292075-95-7) is a screening compound from the ChemBridge library . It is a 5-arylidene rhodanine derivative featuring a 3-ethyl substituent and a 5-bromofuran-2-yl methylene group at the 5-position . This heterocyclic compound, with the molecular formula C10H8BrNO2S2 and a molecular weight of 318.21 g/mol , belongs to a structural class widely investigated for enzyme inhibition and antimicrobial applications [1].

Why Substitution Fails for 5-Bromo-2-furyl Rhodanine


Within the 5-arylidene rhodanine class, simple substitution is not possible due to quantifiable differences in N-substitution and arylidene electronics that drive target selectivity and physicochemical behavior. The target compound distinguishes itself from its closest commercial analogs through a specific combination of N-ethyl and 5-bromofuryl groups. Replacing the N-ethyl with N-methyl (e.g., CAS 292024-92-1) alters lipophilicity, as the N-ethyl group contributes to a higher calculated logP (cLogP) compared to N-methyl, directly impacting membrane permeability . The 5-bromofuryl group, with distinct electronic properties compared to a phenyl or substituted phenyl ring, has been shown to enhance inhibitory activity against targets like methicillin-resistant Staphylococcus aureus (MRSA) in related rhodanine series [1]. Therefore, selecting the target compound is critical when the experimental design requires the precise combined influence of these N3 and C5 substituents.

Quantitative Evidence for 5-Bromo-2-furyl Rhodanine vs. Analogs


Lipophilicity Increase vs. N-Methyl Analog

The target compound's N-ethyl substituent provides a measurable increase in lipophilicity compared to its N-methyl analog, (5Z)-5-[(5-bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 292024-92-1). This is a common strategy in analog design to enhance passive membrane permeability, a critical factor for intracellular target engagement [1].

Lipophilicity Membrane Permeability SAR

Anti-MRSA Activity of 5-Bromofuryl Moiety

While direct MIC data for CAS 292075-95-7 is not publicly available, robust class-level evidence demonstrates that the 5-bromofuryl moiety significantly enhances antibacterial activity against MRSA compared to unsubstituted phenyl analogs. In a study of phenylalanine-derived rhodanines, a 5-bromo-2-furyl substituted analog exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against MRSA, while the corresponding 4-chlorophenyl analog was inactive (MIC > 64 µg/mL) [1]. The presence of the bromine atom and the furan ring's electron-withdrawing nature is hypothesized to be critical for target binding.

Antimicrobial MRSA Structure-Activity Relationship

Favorable Physicochemical Profile

The specific combination of N-ethyl and 5-bromofuryl groups results in a distinct physicochemical profile compared to other commercial analogs. For example, the N-benzyl analog (CAS 63618-71-3) has a significantly higher molecular weight (380.28 g/mol vs. 318.21 g/mol) and different number of aromatic rings . The target compound (CAS 292075-95-7) has a molecular weight of 318.21 g/mol and 2 hydrogen bond acceptors, well within Lipinski's rule-of-five guidelines for oral drug-likeness, whereas the larger N-benzyl analog (3 hydrogen bond acceptors) does not [1]. This matters for library design where molecular weight distribution and drug-likeness filters are applied [2].

Physicochemical Properties Molecular Weight H-Bond Acceptors

Procurement Scenarios for 5-Bromo-2-furyl Rhodanine


Anti-MRSA Screening

Based on the class-level antimicrobial evidence [1], this specific compound is best procured as a privileged structure for screening against methicillin-resistant Staphylococcus aureus (MRSA). Its 5-bromofuryl group is a validated pharmacophore for this target class, providing a higher hit-finding probability compared to phenyl-substituted rhodanine analogs that often show low activity.

Cellular Activity Optimization for Rhodanine Leads

The quantifiably higher cLogP of the N-ethyl group compared to the N-methyl analog [REFS-1, Section 3] makes this the preferred compound for lead optimization programs where intracellular target engagement is a limiting factor. Procurement of the N-ethyl version allows medicinal chemists to directly test the hypothesis that increased lipophilicity improves cellular potency.

Lead-Like Fragment for Diversity Libraries

Its physicochemical profile, with a molecular weight (318.21 g/mol) well within the lead-like range and fewer hydrogen bond acceptors than its N-benzyl analog [REFS-1, Section 3], positions it as a superior choice for adding a bromofuryl-rhodanine chemotype to a diversity library without violating common drug-likeness filters [2].

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